



Application Note: Quantification of Ethynodiol Diacetate using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Ethynodiol	
Cat. No.:	B195179	Get Quote

AN-HPLC-ED-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Ethynodiol** Diacetate. The described protocol is applicable for the determination of **Ethynodiol** Diacetate in bulk drug substances and pharmaceutical dosage forms. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and robust analytical procedure.

Introduction

Ethynodiol diacetate is a synthetic progestin used in oral contraceptives. Accurate quantification is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products containing this active ingredient. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug compounds. This document provides a detailed experimental protocol for the determination of **ethynodiol** diacetate using a reversed-phase HPLC method with UV detection.



Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific parameters for the analysis are outlined in the table below.

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Detector	UV-Vis Detector
Column	C18, 4.6 mm x 150 mm, 5 μm particle size
Mobile Phase	Acetonitrile and Water (59:41 v/v)[1]
Flow Rate	2.0 mL/min[1]
Injection Volume	20 μL[1]
Column Temperature	40°C[1]
Detection Wavelength	200 nm[1]
Run Time	Approximately 10 minutes

Reagents and Materials

- Ethynodiol Diacetate Reference Standard (USP grade or equivalent)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or purified)
- Methanol (HPLC grade, for sample preparation if needed)
- Volumetric flasks (Class A)
- Pipettes (calibrated)
- Syringe filters (0.45 μm)



Protocols

Standard Solution Preparation

- Accurately weigh approximately 25 mg of **Ethynodiol** Diacetate Reference Standard.[1]
- Transfer the weighed standard into a 10 mL volumetric flask.[1]
- Add 5 mL of acetonitrile and sonicate until the standard is completely dissolved.[1]
- Dilute to the mark with water and mix thoroughly.[1]
- Pipette 5.0 mL of this solution into a 50.0 mL volumetric flask.[1]
- Dilute to the mark with a mixture of water and acetonitrile (59:41 v/v) and mix well.[1] This
 yields a standard solution with a nominal concentration of 0.25 mg/mL.

Sample Preparation (from Tablets)

- Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure homogeneity.
- Accurately weigh a portion of the powdered tablets equivalent to a target concentration of
 ethynodiol diacetate. For example, for a tablet containing 1 mg of ethynodiol diacetate, a
 powdered sample of approximately 100 mg might be used.
- Transfer the weighed powder to a suitable volumetric flask (e.g., 50 mL).
- Add a volume of acetonitrile (e.g., 25 mL) and sonicate for 15-20 minutes to extract the active ingredient.
- Allow the solution to cool to room temperature and then dilute to the mark with water.
- Mix the contents thoroughly and centrifuge a portion of the solution to separate the excipients.
- $\bullet\,$ Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.

Method Validation Summary



The described HPLC method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose. The following is a summary of typical validation parameters.

Validation Parameter	Typical Acceptance Criteria	Example Data
Linearity (R²)	≥ 0.999	0.9995
Accuracy (% Recovery)	98.0% - 102.0%	99.5% - 101.2%
Precision (% RSD)	≤ 2.0%	< 1.5%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1	0.05 μg/mL
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1	0.15 μg/mL

System Suitability

Before commencing any sample analysis, the suitability of the chromatographic system must be verified.

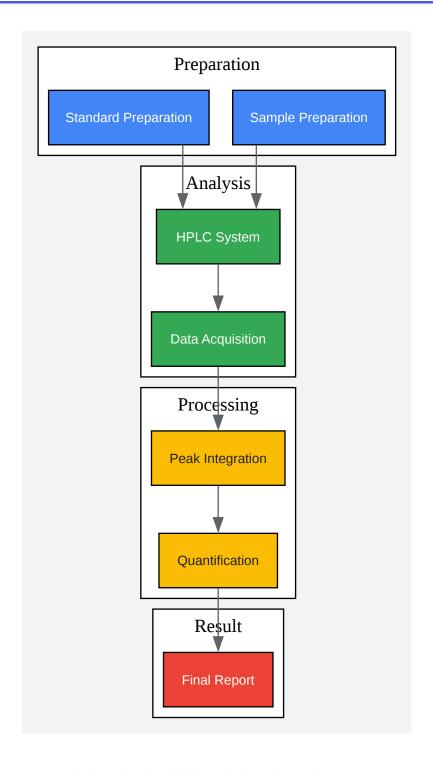
System Suitability Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Relative Standard Deviation (%RSD) of replicate injections	≤ 2.0%

Data Analysis

The concentration of **Ethynodiol** Diacetate in the sample preparation is calculated using the following formula:

Visualizations

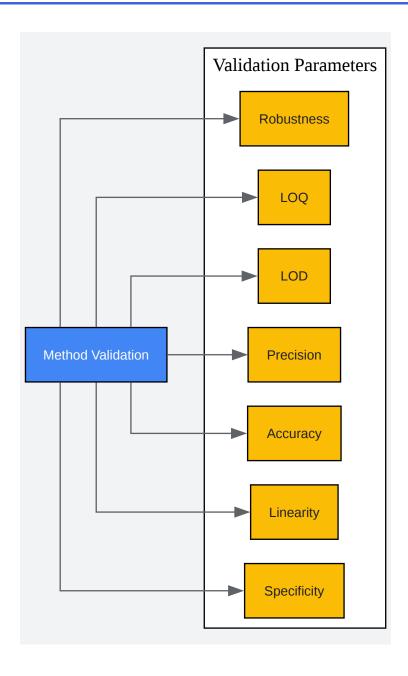




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Caption: Experimental workflow for HPLC analysis of **Ethynodiol** Diacetate.





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Caption: Key parameters for HPLC method validation.

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References





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